molecular formula C15H16N2O B504815 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide CAS No. 15088-88-7

4-(propan-2-yl)-N-(pyridin-3-yl)benzamide

Cat. No.: B504815
CAS No.: 15088-88-7
M. Wt: 240.3g/mol
InChI Key: UXPRVYXRHDMOPP-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-(pyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H16N2O. It is also known by its IUPAC name, 4-isopropyl-N-(3-pyridinyl)benzamide . This compound is characterized by the presence of a benzamide group substituted with an isopropyl group and a pyridinyl group. It has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(propan-2-yl)-N-(pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropyl-N-(2-pyridinyl)benzamide
  • 4-isopropyl-N-(4-pyridinyl)benzamide
  • 4-methyl-N-(3-pyridinyl)benzamide

Uniqueness

4-(propan-2-yl)-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the 3-pyridinyl group contributes to its unique reactivity and interaction with molecular targets .

Properties

CAS No.

15088-88-7

Molecular Formula

C15H16N2O

Molecular Weight

240.3g/mol

IUPAC Name

4-propan-2-yl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H16N2O/c1-11(2)12-5-7-13(8-6-12)15(18)17-14-4-3-9-16-10-14/h3-11H,1-2H3,(H,17,18)

InChI Key

UXPRVYXRHDMOPP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

solubility

36 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesized by the same procedure as for Example 15 except cuminic acid and 3-aminopyridine were used instead of 2-napthoic acid and 4-iodoaniline. White needles. M+241.3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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